molecular formula C12H12N4O4 B11847030 2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine CAS No. 1356110-44-5

2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine

Cat. No.: B11847030
CAS No.: 1356110-44-5
M. Wt: 276.25 g/mol
InChI Key: FCBSTJHQELQCQH-UHFFFAOYSA-N
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Description

2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine is a heterocyclic compound with a molecular formula of C12H12N4O4 and a molecular weight of 276.25 g/mol . This compound features a pyrazine ring substituted with ethoxy and methoxy groups, as well as a nitropyridine moiety. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, hydrogen gas with a palladium catalyst for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize reaction rates and yields .

Major Products Formed

Major products formed from these reactions include various substituted pyrazines and pyridines, each with unique chemical and physical properties. These products can be further modified to create a wide range of derivatives for different applications .

Scientific Research Applications

2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazine ring structure allows for binding to specific enzymes and receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine is unique due to its combination of ethoxy, methoxy, and nitropyridine groups on a pyrazine ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it valuable for specialized applications in research and industry .

Properties

CAS No.

1356110-44-5

Molecular Formula

C12H12N4O4

Molecular Weight

276.25 g/mol

IUPAC Name

2-ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine

InChI

InChI=1S/C12H12N4O4/c1-3-20-11-7-13-6-9(15-11)8-4-10(16(17)18)12(19-2)14-5-8/h4-7H,3H2,1-2H3

InChI Key

FCBSTJHQELQCQH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=CN=C1)C2=CC(=C(N=C2)OC)[N+](=O)[O-]

Origin of Product

United States

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